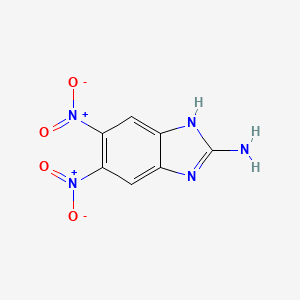![molecular formula C18H17N3O2 B11112323 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 65144-69-6](/img/structure/B11112323.png)
4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methylideneamino group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway. The compound’s structure allows it to bind to the active site of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2-ethoxy-1-naphthyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-{[(E)-(2-hydroxynaphthyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-{[(E)-(4-morpholinyl)phenyl]methylidene}amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
What sets 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one apart from its similar compounds is its hydroxyphenyl group, which imparts unique chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
65144-69-6 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H17N3O2/c1-13-17(19-12-14-8-10-16(22)11-9-14)18(23)21(20(13)2)15-6-4-3-5-7-15/h3-12,22H,1-2H3 |
InChI Key |
GBERRIHAQVAYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112240.png)
![2-(2,4-dibromophenyl)-4-{(E)-[(4-fluorobenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11112245.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11112247.png)
![5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole](/img/structure/B11112248.png)
![(3E)-N-[2-chloro-6-(trifluoromethyl)phenyl]-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11112254.png)
![1(3H)-Isobenzofuranone, 3-[(3,5-dimethylphenyl)amino]-](/img/structure/B11112265.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11112274.png)
![N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide](/img/structure/B11112279.png)
![3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol](/img/structure/B11112281.png)

![2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B11112301.png)
![4-{[(4-Chlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B11112305.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11112315.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11112334.png)
